molecular formula C24H16 B079420 Benzotriptycene CAS No. 13395-89-6

Benzotriptycene

Cat. No. B079420
CAS RN: 13395-89-6
M. Wt: 304.4 g/mol
InChI Key: BDGCAZKBABLJEP-UHFFFAOYSA-N
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Description

Benzotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. It is a highly strained molecule that contains three benzene rings fused together in a triangular shape, making it a challenging compound to synthesize. However, its unusual structure and properties have made it a promising candidate for various scientific research applications.

Mechanism Of Action

The mechanism of action of benzotriptycene is not well understood. However, it is believed to interact with DNA and RNA through intercalation, which is the insertion of the molecule between the base pairs of the DNA or RNA double helix. This interaction can lead to changes in the structure and function of the DNA or RNA, which can have significant biological effects.

Biochemical And Physiological Effects

Benzotriptycene has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, inhibiting the growth of several types of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Benzotriptycene has several advantages for use in lab experiments. Its unique structural and electronic properties make it a useful tool for studying the properties of organic materials. However, its complex synthesis method and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on benzotriptycene. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential use in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to better understand its mechanism of action and to explore its potential as an anticancer and antimicrobial agent.
In conclusion, benzotriptycene is a promising compound for various scientific research applications due to its unique structural and electronic properties. Although its synthesis method is complex and costly, its potential applications in organic electronics, biomedicine, and other areas make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

The synthesis of benzotriptycene is a complex process that involves several steps. The most common method involves the reaction of 1,3,5-tribromo-2-nitrobenzene with sodium amide in liquid ammonia. The resulting product is then reduced using lithium aluminum hydride to form benzotriptycene. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and electrochemical methods.

Scientific Research Applications

Benzotriptycene has been used in various scientific research applications due to its unique structural and electronic properties. It has been studied extensively for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high electron mobility and stability make it an attractive candidate for use in these devices.

properties

CAS RN

13395-89-6

Product Name

Benzotriptycene

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene

InChI

InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H

InChI Key

BDGCAZKBABLJEP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46

Canonical SMILES

C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46

Origin of Product

United States

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